molecular formula C26H15D9Cl3NO B1139160 Desbutyl Lumefantrine D9 CAS No. 1346606-35-6

Desbutyl Lumefantrine D9

Cat. No. B1139160
CAS RN: 1346606-35-6
M. Wt: 481.89
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Desbutyl Lumefantrine D9 (DBL) is a metabolite of Lumefantrine, showing potent in vitro antimalarial activity. DBL has demonstrated greater antimalarial potency than its parent compound and exhibits synergy with artemisinin. This metabolite could influence the treatment outcomes of Artemether-Lumefantrine, suggesting its potential as an alternative in artemisinin combination therapy (Wong et al., 2011).

Scientific Research Applications

  • Pharmacokinetics in Pregnant Women : Kloprogge et al. (2015) found that the plasma concentrations of Desbutyl Lumefantrine correlate with treatment outcomes in pregnant women treated for uncomplicated Plasmodium falciparum malaria (Kloprogge et al., 2015).

  • Quantification Method : Silva et al. (2015) developed a sensitive LC-MS/MS method for quantifying Lumefantrine and Desbutyl Lumefantrine in human plasma, highlighting the importance of precise measurement for clinical applications (Silva et al., 2015).

  • In Vitro Antimalarial Activity : Wong et al. (2011) demonstrated that Desbutyl Lumefantrine has greater antimalarial potency than Lumefantrine itself and showed mild synergy with dihydroartemisinin (Wong et al., 2011).

  • Pediatric Pharmacokinetics : Salman et al. (2011) studied the pharmacokinetics of Artemether, Lumefantrine, and their metabolites in children, providing insights into dosing and efficacy in pediatric populations (Salman et al., 2011).

  • Bioanalytical Method Development : Siqueira et al. (2020) developed a method for the determination of Lumefantrine and Desbutyl Lumefantrine in plasma using high-performance liquid chromatography, furthering the tools available for clinical pharmacokinetics studies (Siqueira et al., 2020).

  • Comparative Activity in P. vivax : Pirker-Krassnig et al. (2004) compared the in vitro activity of Lumefantrine and Desbutyl-Benflumetol, suggesting high therapeutic potential for Desbutyl Lumefantrine (Pirker-Krassnig et al., 2004).

  • Gender Differences in Pharmacokinetics : Wahajuddin et al. (2012) studied gender differences in the pharmacokinetics of Lumefantrine and its metabolite Desbutyl Lumefantrine in rats, contributing to the understanding of metabolic variations (Wahajuddin et al., 2012).

  • Pharmacokinetic-Pharmacodynamic Meta-Analysis : Kloprogge et al. (2018) performed a meta-analysis on artemether-lumefantrine dosing, including the pharmacokinetics of Desbutyl Lumefantrine, to inform optimal dosing regimens (Kloprogge et al., 2018).

Safety and Hazards

Desbutyl Lumefantrine D9 may be harmful if inhaled, may cause respiratory tract irritation, may be harmful if swallowed, may be harmful if absorbed through skin, and may cause skin irritation .

Mechanism of Action

Target of Action

Desbutyl Lumefantrine D9 is a metabolite of Lumefantrine , an antimalarial agent primarily used in combination with artemether for the treatment of acute uncomplicated malaria caused by Plasmodium falciparum . Its primary targets are the erythrocytic stages of Plasmodium spp. .

Mode of Action

Available data suggest that lumefantrine inhibits the formation of β-hematin by forming a complex with hemin and inhibits nucleic acid and protein synthesis . As a metabolite of Lumefantrine, this compound is expected to have similar interactions with its targets.

Biochemical Pathways

Lumefantrine and its metabolite, this compound, exert their effects by inhibiting the formation of β-hematin, a crucial step in the heme detoxification pathway of the malaria parasite . This inhibition disrupts the parasite’s ability to detoxify the heme released during hemoglobin digestion, leading to its death .

Pharmacokinetics

The pharmacokinetics of Lumefantrine and its active metabolite, Desbutyl Lumefantrine, have been characterized in children under 5 years . A two-compartment linear pharmacokinetic model incorporating lag time with first-order absorption was used to characterize the pharmacokinetics of Lumefantrine . The apparent clearance (CL/F) was explained by Body Mass Index (BMI) and age, while weight partially explained variability in the apparent volume of distribution of the central compartment (V2/F) . The absolute oral bioavailability of Lumefantrine across the tested doses ranged between 4.97% and 11.98% .

Result of Action

The result of Lumefantrine and this compound’s action is the clearance of Plasmodium spp. from the blood, effectively treating the symptoms of malaria . Lumefantrine is a blood schizonticide active against erythrocytic stages of Plasmodium falciparum . It is thought that administration of Lumefantrine with artemether results in cooperative antimalarial clearing effects .

Action Environment

The action, efficacy, and stability of Lumefantrine and its metabolite, this compound, can be influenced by various environmental factors. For instance, the clearance of Lumefantrine was found to be higher in children ≤2 years compared to those >2 years, notably decreased with increasing BMI and age from two to just less than five years . This suggests that age and BMI, which can be considered as environmental factors, significantly influence the action of Lumefantrine and its metabolite, this compound .

properties

IUPAC Name

1-[(9Z)-2,7-dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]-2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24Cl3NO/c1-2-3-10-30-15-25(31)24-14-19(29)13-23-21(11-16-4-6-17(27)7-5-16)22-12-18(28)8-9-20(22)26(23)24/h4-9,11-14,25,30-31H,2-3,10,15H2,1H3/b21-11-/i1D3,2D2,3D2,10D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLBUTQNEBVPTES-HVYWULERSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC(C1=CC(=CC2=C1C3=C(C2=CC4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])NCC(C1=CC(=CC\2=C1C3=C(/C2=C/C4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.